molecular formula C9H8F3NO2 B3090810 2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid CAS No. 1214049-90-7

2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid

Cat. No. B3090810
CAS RN: 1214049-90-7
M. Wt: 219.16 g/mol
InChI Key: DRQCAEOUDQSPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H8F3NO2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid” is 1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid” is a solid substance . It has a molecular weight of 219.16 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility in Various Solvents : Research by Fan et al. (2016) explored the solubility of a similar compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, in different solvents. They found that temperature increases lead to higher solubility in all solvents tested.
  • Computational Modelling of Solubility : The same study utilized various equations to accurately correlate the solubility data, highlighting the importance of computational models in understanding the properties of such compounds.

Structural Analysis and Hydrogen Bonding

  • Polymorphism and Structural Study : In a study by Podjed & Modec (2022), amino alcohols similar to 2-amino-3-(2,3,6-trifluorophenyl)propanoic acid were analyzed for polymorphism. The research emphasized how different hydrogen bonding and π-π stacking interactions can lead to distinct structural motifs.

Fluorescence Applications

  • Fluorescence Derivatisation : A study by Frade et al. (2007) investigated the use of derivatising reagents for amino acids to enhance their fluorescence. This application is crucial for biological assays and visualization techniques in research.

Biocatalysis and Synthesis

  • Enzymatic Preparation of Amino Acids : Chen et al. (2011) explored enzymatic routes for the preparation of specific (S)-amino acids, showcasing the role of biocatalysis in synthesizing complex organic compounds.

Medical Imaging and Diagnostic Applications

  • Brain Tumor Imaging : McConathy et al. (2010) synthesized and evaluated derivatives of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography, indicating the potential of such compounds in medical diagnostics.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety data sheet (SDS) provides more detailed information on handling and safety precautions .

properties

IUPAC Name

2-amino-3-(2,3,6-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQCAEOUDQSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid
Reactant of Route 3
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid
Reactant of Route 4
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid
Reactant of Route 5
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,3,6-trifluorophenyl)propanoic Acid

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